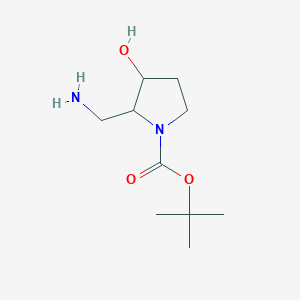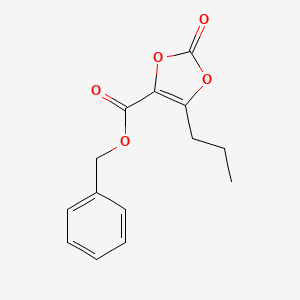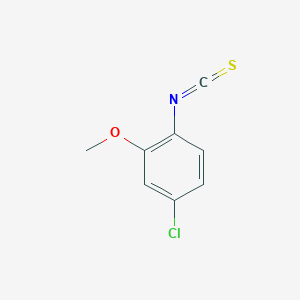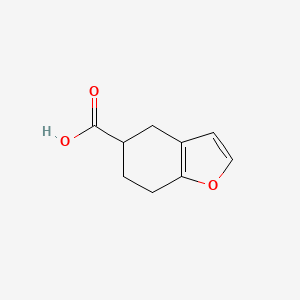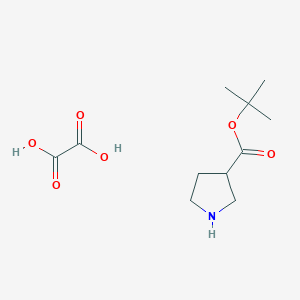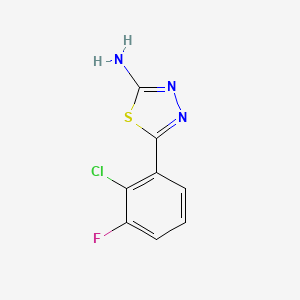![molecular formula C12H16BrClN6O B13697236 5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride](/img/structure/B13697236.png)
5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromine atom and the piperidyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Piperidyl Group Addition: The piperidyl group is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-piperidyl chloride in the presence of a base like triethylamine.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-{[1-(prop-2-yl)pyrazol-4-yl]oxy}pyrazin-2-amine
- 2-Pyrazinamine, 5-bromo-3-[[1-(4-piperidinyl)-1H-pyrazol-4-yl]oxy]-, hydrochloride
Uniqueness
5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride is unique due to its specific structural features, such as the presence of both the bromine atom and the piperidyl group. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16BrClN6O |
|---|---|
Molecular Weight |
375.65 g/mol |
IUPAC Name |
5-bromo-3-(1-piperidin-4-ylpyrazol-4-yl)oxypyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15BrN6O.ClH/c13-10-6-16-11(14)12(18-10)20-9-5-17-19(7-9)8-1-3-15-4-2-8;/h5-8,15H,1-4H2,(H2,14,16);1H |
InChI Key |
XMGMIKFEZBSUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)OC3=NC(=CN=C3N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


